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Compound of Interest

Compound Name:
2-Propanol, 1,1'-

(hydroxyimino)bis-

Cat. No.: B1609678 Get Quote

Abstract: This technical guide provides a comprehensive overview of the chemical compound

identified by the CAS number 97173-34-7, commonly referred to as 2-Propanol, 1,1'-
(hydroxyimino)bis-. The document elucidates the compound's chemical structure,

physicochemical properties, plausible synthetic routes, and established industrial applications.

Particular emphasis is placed on clarifying the structural ambiguity arising from its common

name versus its IUPAC designation. All quantitative data is presented in tabular format, and

logical workflows, including a proposed synthesis pathway, are visualized using Graphviz

diagrams. This guide is intended for researchers, chemists, and professionals in drug

development and materials science.

Chemical Identity and Structure
A notable ambiguity exists between the common name "2-Propanol, 1,1'-(hydroxyimino)bis-"
and the structure registered under CAS number 97173-34-7. The term "hydroxyimino" typically

suggests an oxime functional group (C=N-OH). However, the IUPAC name, molecular formula,

and data from chemical databases like PubChem definitively identify this compound as a

hydroxylamine derivative: 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.[1] This structure

features a central nitrogen atom bonded to one hydroxyl group (-OH) and two 2-hydroxypropyl

groups.

The structural representation is as follows:

Figure 1: Chemical Structure of 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.
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Chemical Identifiers
The following table summarizes the key identifiers for this compound.

Identifier Value Reference(s)

CAS Number 97173-34-7 [1]

IUPAC Name

1-[hydroxy(2-

hydroxypropyl)amino]propan-

2-ol

[1]

Molecular Formula C₆H₁₅NO₃ [1]

Molecular Weight 149.19 g/mol [1]

Synonyms

1,1'-

(Hydroxyazanediyl)bis(propan-

2-ol)

[1][2]

InChI

InChI=1S/C6H15NO3/c1-

5(8)3-7(10)4-6(2)9/h5-6,8-

10H,3-4H2,1-2H3

[1]

InChIKey
JYOCWMVETLTCNF-

UHFFFAOYSA-N
[1]

SMILES CC(CN(CC(C)O)O)O [1]

Physicochemical Properties
Detailed experimental data for this specific compound are not readily available in the public

domain. The properties listed below are computationally derived and provide an estimate of its

chemical behavior.
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Property Value Reference(s) Notes

Physical State Liquid [1]
Experimental

observation.

XLogP3-AA -0.7 [1] Computed.

Hydrogen Bond Donor

Count
3 [1] Computed.

Hydrogen Bond

Acceptor Count
4 [1] Computed.

Synthesis and Manufacturing
Plausible Experimental Protocol
While a specific, peer-reviewed synthesis protocol for 1-[hydroxy(2-

hydroxypropyl)amino]propan-2-ol is not available, a plausible route can be inferred from

general chemical principles for the synthesis of N,N-disubstituted hydroxylamines. The most

direct method would be the N-oxidation of the corresponding secondary amine,

diisopropanolamine (1,1'-Iminobis[2-propanol], CAS: 110-97-4).

Reaction: (CH₃CH(OH)CH₂)₂NH + [O] → (CH₃CH(OH)CH₂)₂N-OH

Proposed Methodology:

Dissolution: Dissolve diisopropanolamine in a suitable solvent such as water or a short-chain

alcohol.

Oxidation: Introduce a controlled oxidizing agent. A common choice for N-oxidation of

amines is hydrogen peroxide (H₂O₂), often in the presence of a catalyst like titanium-silicalite

to improve yield and selectivity.

Reaction Control: Maintain the reaction at a controlled temperature (e.g., room temperature

or slightly elevated) to prevent over-oxidation or decomposition.

Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).
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Workup and Purification: Once the reaction is complete, the product can be isolated through

solvent evaporation followed by purification, potentially using column chromatography or

vacuum distillation.

The workflow for this proposed synthesis is illustrated below.
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Figure 2: Proposed workflow for the synthesis of the target compound.

Manufacturing Information
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This compound is classified under the "All Other Basic Organic Chemical Manufacturing" and

"Petrochemical Manufacturing" sectors. According to EPA Chemical Data Reporting, the

aggregated production volume in the United States between 2016 and 2019 was less than

1,000,000 lbs per year.[1][3]

Applications and Functional Relationships
The primary applications of 2-Propanol, 1,1'-(hydroxyimino)bis- are industrial, leveraging its

unique molecular structure.

Corrosion Inhibitors and Anti-Scaling Agents: The molecule possesses multiple hydroxyl (-

OH) groups and a central nitrogen atom, which can act as ligands to chelate metal ions on a

surface. This coordination prevents oxidative reactions (corrosion) and the buildup of mineral

scale.[1]

Cement Additive: When used in cement mixtures, it can improve workability and durability.[2]

The hydroxyl groups can interact with water and mineral components, influencing hydration

kinetics and particle dispersion.

Pharmaceutical and Cosmetic Applications: It has been reported to function as a solvent and

stabilizer in drug formulations and as a humectant (moisturizer) in cosmetics, owing to its

high polarity and hydrogen-bonding capacity.[2]

Research: The compound has been investigated for its potential cytotoxicity against certain

cancer cell lines, although this is not a primary application.[2]

The relationship between the compound's structural features and its applications is depicted in

the following diagram.
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Figure 3: Relationship between structural features and applications.

Conclusion
The compound identified as CAS 97173-34-7, while often cited by the ambiguous name 2-
Propanol, 1,1'-(hydroxyimino)bis-, is structurally confirmed as 1-[hydroxy(2-

hydroxypropyl)amino]propan-2-ol. It is a functionalized hydroxylamine with applications

primarily in industrial settings as a corrosion inhibitor and cement additive, stemming from its

ability to chelate metals and interact with polar substances. While data on its experimental

properties and specific synthesis protocols are scarce, its chemical nature allows for the

postulation of logical synthetic routes and a clear understanding of its mechanism of action in

its various applications. Further research would be beneficial to experimentally validate its

physicochemical properties and explore its potential in other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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